

# The Structure-Activity Relationship of 5-Methylthio-DMT Analogues: A Comparative Guide

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## Compound of Interest

Compound Name: *5-Methylthio DMT*

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Methylthio-DMT (5-MeS-DMT) analogues and related 5-substituted tryptamines. The objective is to offer a clear, data-driven overview of how modifications to the 5-position of the N,N-dimethyltryptamine (DMT) scaffold influence pharmacological activity, particularly at key serotonin receptors. The data presented is compiled from various *in vitro* and *in vivo* studies to aid in the rational design of novel psychoactive and therapeutic agents.

## Comparative Pharmacological Data

The following tables summarize the *in vitro* binding affinities and functional potencies of 5-MeS-DMT and its analogues at human serotonin receptors. Data for the parent compound, DMT, and the closely related 5-methoxy-DMT (5-MeO-DMT) are included for comparative purposes.

Table 1: Receptor Binding Affinities ( $K_i$ , nM) of 5-Substituted DMT Analogues

Compound	5-HT <sub>1a</sub>	5-HT <sub>2a</sub>	5-HT <sub>2c</sub>	SERT	Reference
DMT	136	347	1,890	>10,000	[1]
5-MeO-DMT	3 ± 0.2	907 ± 170	-	-	[2][3]
5-MeS-DMT	Data not available	Data not available	Data not available	Data not available	
5-Cl-DMT	31.8	134	1,010	>10,000	[1]
5-Br-DMT	41.5	117	1,310	>10,000	
5-F-DMT	16.6	121	1,020	>10,000	

Note: A lower  $K_i$  value indicates a higher binding affinity.

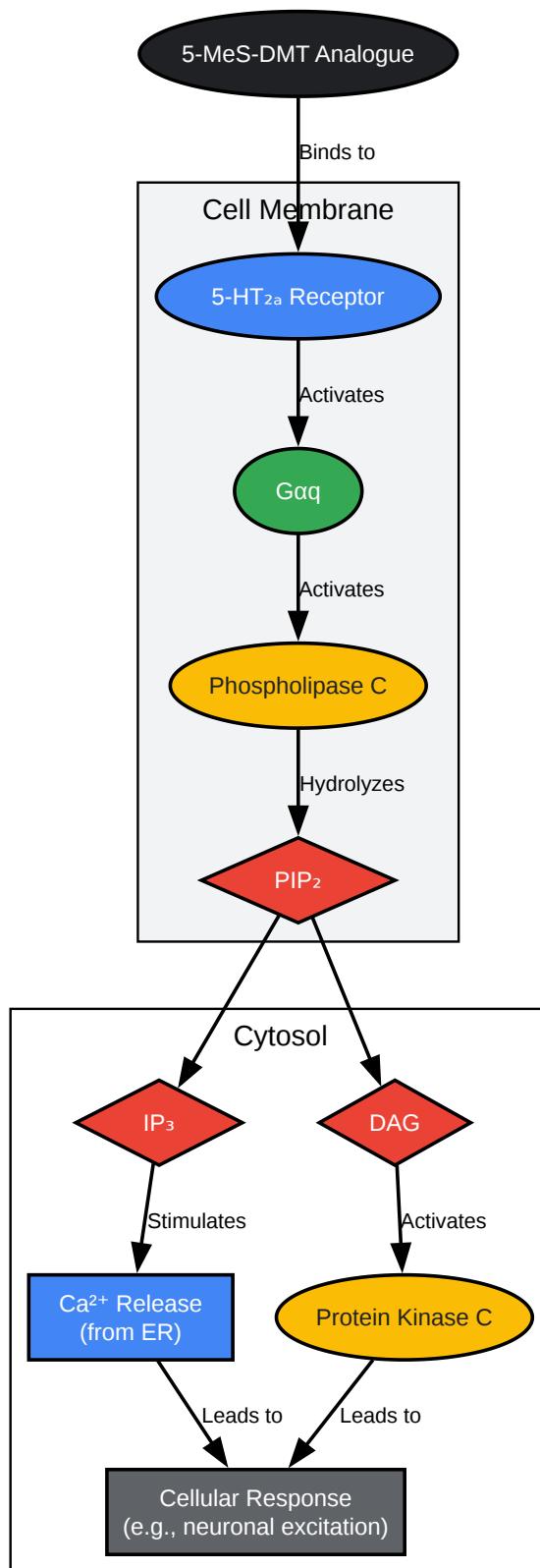
Table 2: Functional Potency ( $EC_{50}$ , nM) and Efficacy ( $E_{max}$ , %) of 5-Substituted DMT Analogues at the 5-HT<sub>2a</sub> Receptor (Calcium Flux Assay)

Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)	Reference
DMT	540	38	[1]
5-MeO-DMT	11.2	100	
5-MeS-DMT	Data not available	Data not available	
5-Cl-DMT	310	85	[1]
5-Br-DMT	160	95	
5-F-DMT	130	98	

Note: EC<sub>50</sub> represents the concentration of a compound that provokes a response halfway between the baseline and maximum response. E<sub>max</sub> is the maximum response achievable by the compound, expressed as a percentage of the response to a reference full agonist like serotonin.

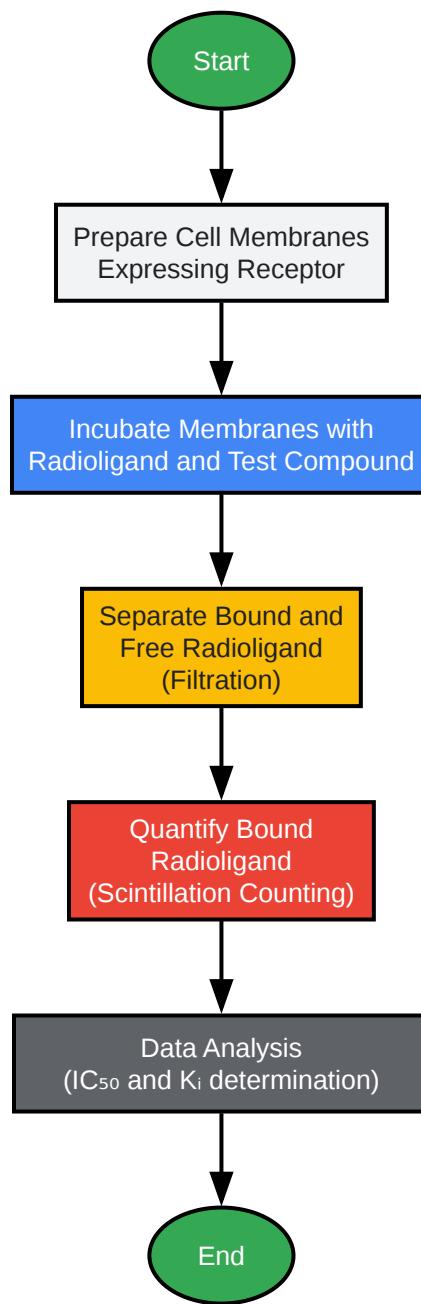
# Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.



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Caption: 5-HT<sub>2a</sub> Receptor Gq Signaling Pathway.



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Caption: Experimental Workflow for Radioligand Binding Assay.

## Experimental Protocols

### Radioligand Binding Assays

Objective: To determine the binding affinity (K<sub>i</sub>) of test compounds for a specific receptor.

**Materials:**

- Cell membranes expressing the target human serotonin receptor (e.g., 5-HT<sub>1a</sub>, 5-HT<sub>2a</sub>).
- Radioligand specific for the target receptor (e.g., [<sup>3</sup>H]8-OH-DPAT for 5-HT<sub>1a</sub>, [<sup>3</sup>H]ketanserin for 5-HT<sub>2a</sub>).
- Test compounds (5-substituted DMT analogues).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).
- 96-well plates.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter and scintillation fluid.

**Procedure:**

- In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test compound to triplicate wells.
- For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression. Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where  $[L]$  is the concentration of the radioligand and  $K_e$  is its dissociation constant for the receptor.

## Calcium Mobilization Functional Assay

Objective: To determine the functional potency ( $EC_{50}$ ) and efficacy ( $E_{max}$ ) of test compounds as agonists at Gq-coupled receptors like 5-HT<sub>2a</sub>.

### Materials:

- CHO or HEK293 cells stably expressing the human 5-HT<sub>2a</sub> receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (5-substituted DMT analogues).
- Reference agonist (e.g., serotonin).
- 96- or 384-well black, clear-bottom plates.
- Fluorescent plate reader with an integrated liquid handling system.

### Procedure:

- Plate the cells in the microplates and allow them to grow to confluence.

- Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
- Wash the cells with the assay buffer to remove any excess dye.
- Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
- Add varying concentrations of the test compounds or the reference agonist to the wells using the integrated liquid handler.
- Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
- Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the  $EC_{50}$  and  $E_{max}$  values. The  $E_{max}$  is typically expressed as a percentage of the maximal response induced by the reference agonist, serotonin.

## Head-Twitch Response (HTR) in Mice

Objective: To assess the *in vivo* 5-HT<sub>2a</sub> receptor agonist activity of test compounds, which is a behavioral proxy for hallucinogenic potential in rodents.

### Materials:

- Male C57BL/6J mice.
- Test compounds (5-substituted DMT analogues).
- Vehicle control (e.g., saline).
- Observation chambers.
- Optional: Automated HTR detection system (e.g., magnetometer-based system).

### Procedure:

- Habituate the mice to the observation chambers for a period of time before drug administration.
- Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal, subcutaneous).
- Place the mice back into the observation chambers immediately after injection.
- Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
- If using an automated system, a small magnet is surgically implanted on the mouse's skull, and the mouse is placed in a chamber surrounded by a magnetometer coil. The system records the characteristic electrical signals produced by the head twitches.
- Data Analysis: The total number of head twitches during the observation period is counted for each mouse. Dose-response curves can be generated by plotting the mean number of head twitches against the dose of the test compound. The  $ED_{50}$  (the dose that produces 50% of the maximal response) and the  $E_{max}$  (the maximum number of head twitches) can be determined from these curves.

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